molecular formula C27H50O6 B133825 Glyceryl trivalproate CAS No. 146356-76-5

Glyceryl trivalproate

Cat. No.: B133825
CAS No.: 146356-76-5
M. Wt: 470.7 g/mol
InChI Key: GNEIIXKXKQGWGU-UHFFFAOYSA-N
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Description

Glyceryl trivalproate is a hypothetical triglyceride compound where all three hydroxyl groups of glycerol are esterified with valproic acid (2-propylpentanoic acid). However, its synthesis, stability, and pharmacokinetics remain speculative without direct research data .

Properties

CAS No.

146356-76-5

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

IUPAC Name

2,3-bis(2-propylpentanoyloxy)propyl 2-propylpentanoate

InChI

InChI=1S/C27H50O6/c1-7-13-21(14-8-2)25(28)31-19-24(33-27(30)23(17-11-5)18-12-6)20-32-26(29)22(15-9-3)16-10-4/h21-24H,7-20H2,1-6H3

InChI Key

GNEIIXKXKQGWGU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC

Canonical SMILES

CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC

Other CAS No.

146356-76-5

Synonyms

glyceryl trivalproate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

  • Glyceryl Trivalproate (Hypothetical) :

    • Formula: Likely $ C{33}H{62}O6 $ (assuming three valproate chains, each $ C8H{15}O2 $).
    • Molecular Weight: ~590.8 g/mol.
    • Key Feature: Branched-chain fatty acid esters may enhance lipid solubility and alter metabolic pathways compared to straight-chain analogs.
  • Glyceryl Trioleate (C57H104O6): Molecular Weight: 885.4 g/mol. Structure: Three oleic acid (monounsaturated C18:1) chains. Use: Emollient in cosmetics, stabilizer in pharmaceuticals, and a quality control marker in traditional medicine .
  • Glyceryl Tristearate (C57H110O6) :

    • Molecular Weight: 891.5 g/mol.
    • Structure: Three stearic acid (saturated C18:0) chains.
    • Use: Food additive, lubricant, and in lipid metabolism studies. Reduces polyunsaturated fatty acids in cells, impacting membrane fluidity .
  • Glyceryl Trilaurate (C39H74O6) :

    • Molecular Weight: 639.0 g/mol.
    • Structure: Three lauric acid (saturated C12:0) chains.
    • Use: Surfactant, emulsifier, and in antimicrobial formulations .
  • Glycerol Trinitrate (C3H5N3O9) :

    • Molecular Weight: 227.1 g/mol.
    • Structure: Nitroester of glycerol.
    • Use: Vasodilator (e.g., angina treatment), but highly explosive. Classified as hazardous under GHS .

Functional and Pharmacological Differences

Compound Key Applications Safety Profile Stability Considerations
This compound Potential drug delivery (hypothetical) Unknown; valproate derivatives may have hepatotoxicity risks Likely sensitive to hydrolysis
Glyceryl Trioleate Cosmetics, pharmaceuticals, food Generally recognized as safe (GRAS) Stable in emulsions; prone to oxidation
Glyceryl Tristearate Food, lubricants, lipid research Non-toxic; alters cellular fatty acid composition High melting point (72–75°C)
Glyceryl Trilaurate Antimicrobial agents, surfactants Mild skin irritation at high doses Stable under neutral pH
Glycerol Trinitrate Cardiovascular therapy, explosives High acute toxicity; explosive hazard Degrades under heat/light

Research Findings and Data

Efficacy in Drug Delivery Systems

  • Glyceryl Polyacrylate (): Demonstrates superior gelling and emulsifying properties, enhancing topical drug penetration. Optimal concentrations (2–5%) balance stability and release kinetics.
  • Glyceryl Trioleate (): Validated as a reliable marker in pharmacopoeial standards, with quantified content (0.84–1.05%) in herbal extracts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing glyceryl trivalproate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of glycerol with valproic acid derivatives under controlled catalysis (e.g., acid or enzymatic). Characterization requires spectroscopic techniques (FTIR, NMR) to confirm ester bond formation and purity. Solvent evaporation techniques, as used in lipid nanoparticle formulations, can be adapted for purification . For quantitative analysis, HPLC with UV detection or LC-MS is recommended to assess yield and stability .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is optimal for detecting this compound in complex matrices like plasma or tissue homogenates. Validate methods using spike-and-recovery experiments with internal standards (e.g., deuterated analogs). For lipid-based formulations, differential scanning calorimetry (DSC) can assess crystallinity and compatibility with excipients .

Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) and temperatures (25–40°C). Use HPLC to monitor degradation products. Include controls with free valproic acid to differentiate ester hydrolysis from other degradation pathways. Statistical tools like Arrhenius modeling can predict shelf-life .

Advanced Research Questions

Q. What experimental design strategies optimize this compound’s encapsulation efficiency in lipid-based drug delivery systems?

  • Methodological Answer : Employ a Central Composite Design (CCD) to optimize variables such as lipid-to-drug ratio, surfactant concentration (e.g., poloxamer 188), and cosurfactants (e.g., glyceryl palmitostearate). Response variables should include particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation followed by HPLC). Triplicate runs ensure reproducibility .

Q. How can researchers resolve contradictions in toxicity profiles of this compound derivatives observed across studies?

  • Methodological Answer : Use in vitro (e.g., hemolysis assays with erythrocytes) and in vivo (rodent dermal irritation models) assays to cross-validate findings. For conflicting genotoxicity data, perform Ames tests with S9 metabolic activation and compare with structural analogs (e.g., glyceryl monoesters). Triangulate results with literature on related esters, noting impurities (e.g., residual rosin in glyceryl rosinate) that may skew outcomes .

Q. What advanced models are suitable for studying this compound’s pharmacokinetics and tissue penetration?

  • Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption. For dermal penetration, employ Franz diffusion cells with ex vivo human skin. Incorporate radiolabeled this compound to track metabolites via scintillation counting. Pharmacokinetic modeling (e.g., non-compartmental analysis) can estimate bioavailability and half-life .

Q. How should researchers formulate hypothesis-driven questions to investigate this compound’s mechanism of action?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example: “Does this compound (I) enhance brain uptake of valproate compared to free drug (C) in a rodent epilepsy model (P), measured via CSF concentration (O)?” Prioritize literature gaps, such as neuroinflammatory modulation vs. direct anticonvulsant effects .

Q. What statistical approaches are recommended for analyzing multivariate data in this compound formulation studies?

  • Methodological Answer : Use multivariate ANOVA (MANOVA) to assess interactions between formulation variables (e.g., lipid type, surfactant ratio) and outcomes (particle size, drug release). For non-linear relationships, response surface methodology (RSM) paired with Tukey’s post-hoc test ensures robust interpretation. Report effect sizes and confidence intervals to highlight clinical relevance .

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